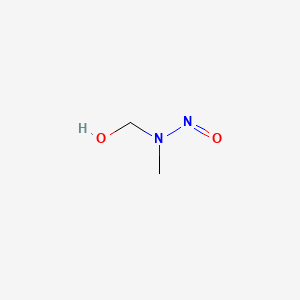

N-Nitroso-N-(hydroxymethyl)methylamine

Übersicht

Beschreibung

N-Nitroso-N-(hydroxymethyl)methylamine is an organic compound with the chemical formula C2H6N2O2. It belongs to the class of nitrosamines, which are characterized by the presence of a nitroso group (NO) bonded to an amine. Nitrosamines are known for their potential carcinogenic properties and are commonly found in various environmental sources, including tobacco smoke, certain foods, and industrial processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Nitroso-N-(hydroxymethyl)methylamine can be synthesized through the nitrosation of N-methyl-N-hydroxymethylamine. The reaction typically involves the use of nitrous acid (HNO2) as the nitrosating agent. The reaction is carried out under acidic conditions, often using hydrochloric acid (HCl) to maintain the required pH. The general reaction scheme is as follows:

N-methyl-N-hydroxymethylamine+HNO2→this compound+H2O

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and minimizing the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

N-Nitroso-N-(hydroxymethyl)methylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-nitroso-N-methylformamide.

Reduction: Reduction of the nitroso group can lead to the formation of N-methyl-N-hydroxymethylamine.

Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the nitroso group under acidic or basic conditions.

Major Products Formed

Oxidation: N-nitroso-N-methylformamide.

Reduction: N-methyl-N-hydroxymethylamine.

Substitution: Various substituted amines, thiols, and alcohols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

N-Nitroso compounds, including N-Nitroso-N-(hydroxymethyl)methylamine, are frequently studied due to their biological effects and mechanisms of action. Research has primarily focused on their role as carcinogens, particularly in relation to DNA damage and mutagenicity.

Carcinogenicity Studies

Numerous studies have indicated that N-nitrosamines can induce tumors in various animal models. For instance, studies involving this compound have demonstrated its ability to cause liver and lung tumors in rodent models when administered via gavage. The mechanisms often involve the formation of reactive metabolites that interact with DNA, leading to mutations and subsequent tumor development .

Mechanistic Studies

Research has also delved into the biochemical pathways through which these compounds exert their effects. For example, this compound has been shown to methylate DNA, leading to single-strand breaks and other forms of DNA damage . Understanding these mechanisms is crucial for developing strategies to mitigate the risks associated with exposure.

Pharmaceutical Implications

The presence of N-nitrosamines in pharmaceutical products has raised significant health concerns. Regulatory agencies such as the European Medicines Agency (EMA) have conducted extensive reviews regarding the identification and control of nitrosamine impurities in drugs.

Contamination in Pharmaceuticals

This compound has been identified as a contaminant in certain drugs, particularly those synthesized from amine precursors. The EMA has set guidelines for acceptable levels of nitrosamines in medicinal products to ensure patient safety . For instance, limits have been established based on the potential carcinogenic risk associated with long-term exposure.

Risk Assessment Frameworks

Regulatory frameworks are being developed to assess the risks posed by nitrosamines like this compound in pharmaceuticals. These frameworks typically involve evaluating the likelihood of formation during manufacturing processes and establishing acceptable intake levels based on toxicological data .

Food Safety Concerns

N-nitrosamines are also a concern in food safety due to their potential formation during food processing.

Formation During Food Processing

Studies have shown that N-nitroso compounds can form during the cooking or processing of certain foods, particularly those containing nitrites or amines . Foods such as cured meats, fish sauces, and some dairy products have been identified as significant sources of dietary exposure to these compounds.

Regulatory Guidelines

The European Food Safety Authority (EFSA) has issued guidelines regarding the acceptable levels of nitrosamines in food products. These guidelines are based on comprehensive risk assessments that consider both exposure levels and the carcinogenic potential of these compounds .

Case Studies

Several case studies highlight the implications of N-nitroso compounds in various sectors:

Wirkmechanismus

The mechanism of action of N-Nitroso-N-(hydroxymethyl)methylamine involves the formation of reactive intermediates that can interact with cellular components. The nitroso group can undergo metabolic activation to form reactive oxygen species (ROS) and other radicals. These reactive intermediates can cause DNA damage, leading to mutations and potentially carcinogenesis. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and DNA repair .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-nitrosodimethylamine (NDMA)

- N-nitrosodiethylamine (NDEA)

- N-nitrosomethylphenylamine (NMPA)

- N-nitroso-N-methyl-4-aminobutyric acid (NMBA)

Uniqueness

N-Nitroso-N-(hydroxymethyl)methylamine is unique due to its specific structure, which includes both a nitroso group and a hydroxymethyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to other nitrosamines. Additionally, its potential for forming reactive intermediates makes it a valuable compound for studying mechanisms of genotoxicity and carcinogenicity .

Eigenschaften

IUPAC Name |

N-(hydroxymethyl)-N-methylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O2/c1-4(2-5)3-6/h5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKXZKUBCGJTDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CO)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90207561 | |

| Record name | 1-(Methylnitrosoamino)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58840-25-8 | |

| Record name | N-Nitroso-N-methyl-N-hydroxymethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058840258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Methylnitrosoamino)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.